molecular formula C23H23NO4 B2858648 (1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2567490-01-9

(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No. B2858648
CAS RN: 2567490-01-9
M. Wt: 377.44
InChI Key: NSYZURZUGRCBLY-MZKRTTBSSA-N
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Description

The compound contains a bicyclic heptane structure, which is a seven-membered ring system. It also has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic heptane structure, followed by the introduction of the Fmoc group. The exact synthetic route would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptane ring system and the Fmoc group. The stereochemistry at the 1, 4, and 5 positions of the heptane ring would also be an important feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the Fmoc group. For example, in peptide synthesis, the Fmoc group can be removed under mildly basic conditions to reveal a free amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    A key application involves the synthesis of thiazole-carboxylic acids and other complex molecules, showcasing the role of fluorenylmethoxycarbonyl-protected intermediates in facilitating high-yield chemical reactions (K. Le & R. Goodnow, 2004). These methodologies highlight the compound's utility in constructing chemically and biologically significant structures.

  • Protection Strategy

    The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound, is extensively used for the protection of hydroxy-groups during the synthesis of oligonucleotides and other sensitive molecules. Its stability under various conditions and easy removal make it a cornerstone in synthetic strategies (C. Gioeli & J. Chattopadhyaya, 1982).

  • Enantioselective Synthesis

    Research into enantiomerically pure compounds, such as specific β-amino acids, relies on fluorenylmethoxycarbonyl-protected intermediates for precise stereocontrol. This is crucial for synthesizing molecules with specific biological activities (K. Wright et al., 2008).

Applications in Catalysis and Bioactive Molecule Synthesis

  • Catalysis

    Compounds derived from this class have been used to investigate the influence of acid geometry in organocatalytic reactions, demonstrating their potential in enhancing reaction selectivity and efficiency (A. Armstrong et al., 2009).

  • Bioactive Molecule Synthesis

    The core structure has also been explored for embedding amino acid units, leading to the synthesis of bioactive molecules with potential applications in drug development and material science (C. Jimeno et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used in peptide synthesis, the Fmoc group would serve as a protecting group for amines .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information .

Future Directions

Future research on this compound could involve studying its potential applications in peptide synthesis or other areas of organic chemistry .

properties

IUPAC Name

(1S,4R,5R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23-11-9-19(23)20(10-12-23)24-22(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,24,27)(H,25,26)/t19-,20+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZURZUGRCBLY-MZKRTTBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1[C@@H](CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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